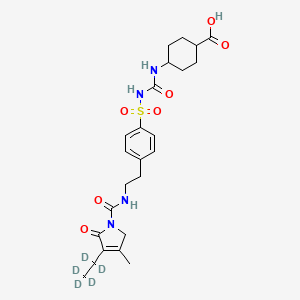

trans-Carboxy Glimepiride-d5

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

trans-Carboxy Glimepiride-d5: is a pharmaceutically active compound and a metabolite of the blood glucose-regulating drug glimepiride. It is labeled with deuterium, which makes it useful in various scientific research applications, particularly in the study of metabolic pathways and drug interactions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of trans-Carboxy Glimepiride-d5 involves isotope labeling of glimepiride. A common method is to react glimepiride with a reducing agent containing deuterium gas to replace the hydrogen atoms in glimepiride with deuterium atoms .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar isotope labeling techniques. The process is optimized for high yield and purity, ensuring the compound meets the stringent requirements for pharmaceutical research .

Análisis De Reacciones Químicas

Types of Reactions: trans-Carboxy Glimepiride-d5 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be performed to study the stability and reactivity of the compound.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles and electrophiles can be used under controlled conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Aplicaciones Científicas De Investigación

trans-Carboxy Glimepiride-d5 has several scientific research applications, including:

Mecanismo De Acción

trans-Carboxy Glimepiride-d5 exerts its effects by mimicking the action of glimepiride. Glimepiride works by stimulating the secretion of insulin granules from pancreatic islet beta cells by blocking ATP-sensitive potassium channels and causing depolarization of the beta cells . This leads to an increase in insulin release, which helps lower blood glucose levels .

Comparación Con Compuestos Similares

Glimepiride: The parent compound from which trans-Carboxy Glimepiride-d5 is derived.

Glipizide: Another sulfonylurea drug used to treat type 2 diabetes.

Glyburide: A sulfonylurea drug similar to glimepiride but with different pharmacokinetic properties.

Uniqueness: this compound is unique due to its deuterium labeling, which makes it particularly useful in metabolic studies and drug interaction research. The presence of deuterium atoms allows for precise tracking and analysis of the compound in biological systems .

Actividad Biológica

trans-Carboxy Glimepiride-d5 is a stable isotope-labeled derivative of glimepiride, a second-generation sulfonylurea used primarily in the management of type 2 diabetes mellitus. Understanding the biological activity of this compound is crucial for elucidating its pharmacological effects and potential therapeutic applications. This article reviews the mechanisms of action, metabolic pathways, and impacts on various biological systems, supported by data tables and case studies.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C24H27D5N4O7S |

| Molecular Weight | 525.629 g/mol |

| Density | 1.4 ± 0.1 g/cm³ |

| LogP | 1.17 |

These properties indicate its stability and suitability for use in various biochemical assays.

The biological activity of this compound is closely related to that of glimepiride. It acts primarily by stimulating insulin secretion from pancreatic beta cells through the inhibition of ATP-sensitive potassium channels, leading to cell depolarization and subsequent calcium influx. This process enhances insulin granule exocytosis, thereby lowering blood glucose levels.

Key Mechanistic Insights:

- Insulin Secretion : Studies have shown that glimepiride enhances both first-phase and second-phase insulin secretion in response to glucose stimulation .

- Cardiovascular Effects : Beyond glycemic control, glimepiride influences cardiovascular biomarkers, reducing levels of pro-inflammatory cytokines and advanced glycation end products (AGEs) .

Case Study: Cardiovascular Biomarkers

A clinical trial involving 34 patients with type 2 diabetes treated with glimepiride for 24 weeks demonstrated significant changes in cardiovascular biomarkers:

| Biomarker | Baseline Level (pg/mL) | Post-Treatment Level (pg/mL) | p-value |

|---|---|---|---|

| Eotaxin | 150 | 120 | 0.0347 |

| FGF-2 | 200 | 160 | 0.0429 |

| Soluble CD40 Ligand (sCD40L) | 300 | 280 | 0.1923 |

| Vascular Endothelial Growth Factor (VEGF) | 250 | 230 | 0.0519 |

This study indicates that glimepiride not only helps in glycemic control but also has beneficial effects on cardiovascular health by modulating inflammatory processes.

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized through various studies:

- Absorption : Peak plasma concentrations are typically reached within 2-3 hours post-administration.

- Half-Life : The elimination half-life is approximately 5-9 hours, allowing for once-daily dosing while maintaining effective glycemic control throughout the day .

Metabolic Pathways

This compound serves as a metabolite of glimepiride, providing insights into its metabolic pathways:

- Oxidation : Under specific conditions, this compound can undergo oxidation, forming various metabolites that may exhibit different biological activities.

- Substitution Reactions : The compound can participate in substitution reactions, which are essential for understanding its interactions with biological macromolecules.

Applications in Research

The compound is utilized as a reference standard in analytical chemistry and pharmacokinetic studies to evaluate the safety and efficacy of glimepiride formulations. Its role in understanding metabolic pathways of sulfonylureas contributes to the development of better therapeutic strategies for managing type 2 diabetes.

Propiedades

IUPAC Name |

4-[[4-[2-[[3-methyl-5-oxo-4-(1,1,2,2,2-pentadeuterioethyl)-2H-pyrrole-1-carbonyl]amino]ethyl]phenyl]sulfonylcarbamoylamino]cyclohexane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32N4O7S/c1-3-20-15(2)14-28(21(20)29)24(33)25-13-12-16-4-10-19(11-5-16)36(34,35)27-23(32)26-18-8-6-17(7-9-18)22(30)31/h4-5,10-11,17-18H,3,6-9,12-14H2,1-2H3,(H,25,33)(H,30,31)(H2,26,27,32)/i1D3,3D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMZLACCSCMGVHL-WNWXXORZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(CN(C1=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCC(CC3)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C1=C(CN(C1=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCC(CC3)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32N4O7S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

525.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.